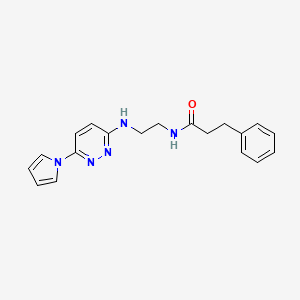

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

3-phenyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c25-19(11-8-16-6-2-1-3-7-16)21-13-12-20-17-9-10-18(23-22-17)24-14-4-5-15-24/h1-7,9-10,14-15H,8,11-13H2,(H,20,22)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQLQPJHERAZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex arrangement of heterocyclic rings, specifically pyrrole and pyridazine, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Pyridazine Ring : Cyclization of appropriate precursors under reflux conditions.

- Introduction of Pyrrole Moiety : Utilizing reagents such as azobisisobutyronitrile (AIBN).

- Final Coupling : Attaching the phenylpropanamide group through coupling reactions involving various coupling agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes or receptors, influencing signal transduction pathways crucial for cellular functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.

- Receptor Modulation : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

-

Anticancer Activity :

- A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .

- Antimicrobial Properties :

- Neuropharmacological Effects :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects : Pyrrole’s electron-rich nature in the target compound may favor π-π stacking in hydrophobic pockets, whereas pyrazole (in ) offers stronger hydrogen-bond acceptance for kinase inhibition .

- Amide Linker Stability : The 3-phenylpropanamide group, shared with benzothiazole derivatives, suggests resistance to enzymatic degradation compared to simpler acetamides .

- Synthetic Feasibility : Patent compounds () demonstrate the integration of multiple heterocycles (e.g., tetrahydrofuran, piperidine) to modulate bioavailability, a strategy applicable to optimizing the target compound .

Q & A

Q. Critical parameters :

- Temperature control : Lower temps (0–5°C) during coupling reduce epimerization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance pyrrole-pyridazine conjugation .

- Catalyst screening : Pd(OAc)₂/XPhos for Suzuki couplings improves regioselectivity .

Troubleshooting : Use LC-MS to track intermediates; TLC with UV/iodine visualization identifies side products early .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Common pitfalls include:

- Purity discrepancies : Re-test batches with orthogonal methods (e.g., DSC for crystallinity vs. HPLC) .

- Assay variability : Standardize cell-based assays (e.g., ATP quantification for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Target promiscuity : Perform SPR (surface plasmon resonance) to validate binding specificity to kinases vs. off-target GPCRs .

Advanced: What computational strategies predict binding modes with biological targets?

- Docking studies : Use AutoDock Vina with homology models of kinases (e.g., MAPK) to prioritize residues for mutagenesis .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of the pyrrole-enzyme π-π interactions .

- QSAR : Train models on pyridazine derivatives’ IC₅₀ data to optimize substituent hydrophobicity .

Advanced: How to design SAR studies for analogues with improved potency?

Focus on:

- Pyrrole modifications : Replace 1H-pyrrol-1-yl with indole (larger π-system) to enhance kinase binding .

- Linker optimization : Compare ethylamino vs. PEG spacers for solubility vs. membrane permeability .

- Amide bioisosteres : Test sulfonamide or urea groups to resist protease cleavage .

Advanced: What methods validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization post-treatment via Western blot .

- BRET (Bioluminescence Resonance Energy Transfer) : Quantify receptor dimerization changes in live cells .

- Chemical proteomics : Use clickable alkyne probes to pull down interacting proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.